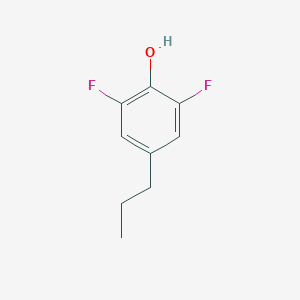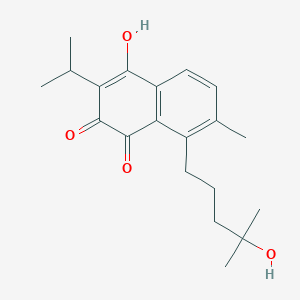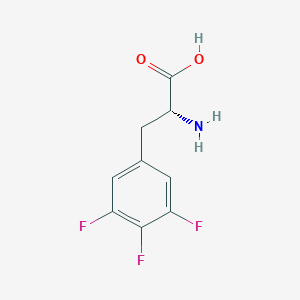
D-(3,4,5-Trifluorophenyl)-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“D-(3,4,5-Trifluorophenyl)-alanine” is a compound used for proteomics research . Its molecular formula is C9H8F3NO2 and it has a molecular weight of 219.16 g/mol .
Synthesis Analysis
The synthesis of compounds related to “D-(3,4,5-Trifluorophenyl)-alanine” often involves the use of 3,4,5-trifluorophenol . A process for preparing 3,4,5-trifluorophenol from 1-halo-3,4,5-trifluorobenzene includes high-pressure reacting on ammonia water at 100-200 deg.C under the existence of cuprous salt, Cu salt or copper oxide as a catalyst .
Molecular Structure Analysis
The molecular structure of “D-(3,4,5-Trifluorophenyl)-alanine” consists of nine carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms .
Chemical Reactions Analysis
The catalytic activity of tris (3,4,5-trifluorophenyl)borane has been explored in the 1,2-hydroboration reactions of unsaturated substrates . Under conventional conditions, the borane was found to be active only in the hydroboration of aldehyde, ketone, and imine substrates, with alkenes and alkynes not being reduced effectively .
Physical And Chemical Properties Analysis
“D-(3,4,5-Trifluorophenyl)-alanine” is a solid compound . Its molecular weight is 219.16 g/mol .
科学的研究の応用
Engineering Enzymes for Synthesis
Asymmetric Synthesis of D-Alanine Derivatives
D-Alanine derivatives, including D-(3,4,5-Trifluorophenyl)-alanine, have been the focus of enzyme engineering efforts to enhance asymmetric synthesis processes. In a study on engineering novel (R)-selective transaminase for the efficient synthesis of D-Alanine, Jia et al. (2022) reported the development of mutants with improved activity and thermostability for asymmetric amination, highlighting the potential of enzymatic synthesis in producing D-Alanine and its derivatives with high yield and selectivity Dong-Xu Jia et al., 2022.
Probing Bacterial Growth
In Vivo Sensing of Bacteria
D-Alanine derivatives have been utilized in developing radiotracers for positron emission tomography (PET) to detect living bacteria in vivo. Parker et al. (2020) synthesized D-[3-11C]Alanine and its dipeptide derivative for PET imaging, demonstrating their potential in detecting bacterial infections and monitoring antibiotic therapy effects in various animal models Matthew F. L. Parker et al., 2020.
Understanding Enzymatic Mechanisms
Alanine Racemase Enzyme Inhibitors
The alanine racemase enzyme, pivotal in converting L-alanine to D-alanine for peptidoglycan synthesis in bacteria, has been explored for its inhibition potential. Azam and Jayaram (2015) reviewed known inhibitors, contributing to the development of antibacterial drugs targeting this enzyme M. A. Azam & U. Jayaram, 2015.
Biofilm Formation and Bacterial Growth
Role in Bacterial Cell Wall Synthesis
Studies on Streptococcus mutans revealed alanine racemase's essential role in growth and biofilm formation, underscoring D-Alanine's importance in bacterial physiology and potential as a target for dental caries management Yuan-an Wei et al., 2016; W. Qiu et al., 2016.
Molecular Characterization and Drug Development
D-Alanine in Disease and Drug Development
Research on D-Alanine's distribution, origin, and physiological relevance hints at its potential as a biomarker and in the development of novel therapeutic strategies. Lee, Qiu, and Sweedler (2020) provided an overview of D-Alanine's role in mammals, indicating its significance beyond bacterial cell wall synthesis and its implications in diseases Cindy J. Lee, Tianxiang Qiu, & J. Sweedler, 2020.
Safety And Hazards
“D-(3,4,5-Trifluorophenyl)-alanine” is intended for research use only and is not for medicinal or household use . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Protective equipment such as gloves and eye protection should be worn when handling this compound .
将来の方向性
特性
IUPAC Name |
(2R)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKCVRLOYOHGFK-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)F)F)C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427508 |
Source


|
| Record name | D-(3,4,5-Trifluorophenyl)-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-(3,4,5-Trifluorophenyl)-alanine | |
CAS RN |
1217684-62-2 |
Source


|
| Record name | D-(3,4,5-Trifluorophenyl)-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


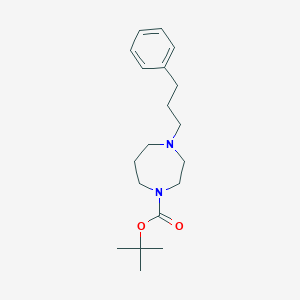




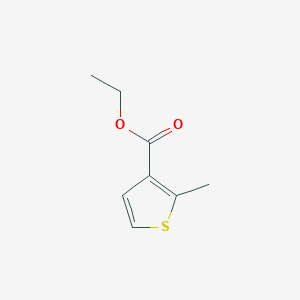

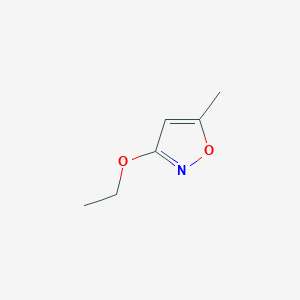

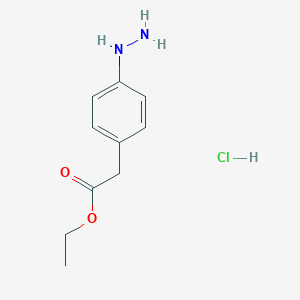
![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)
